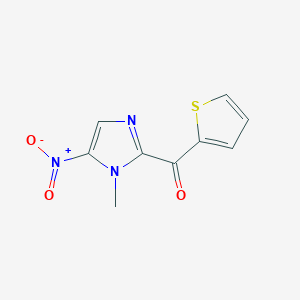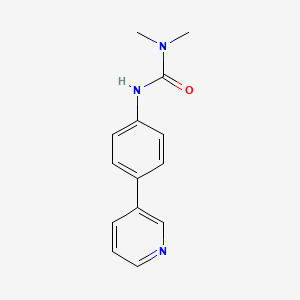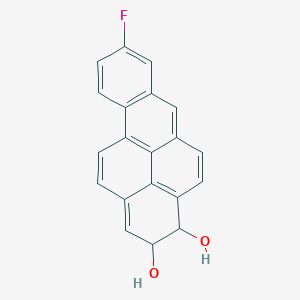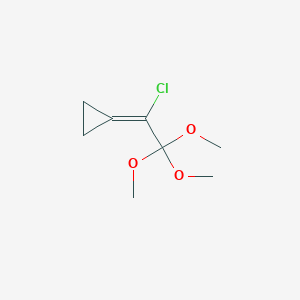
(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 1-chloro-2,2,2-trimethoxyethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with chlorinated methoxy compounds under controlled conditions. One common method involves the use of a cyclopropane precursor and a chloromethylating agent in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions with carbenes or other reactive species.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine and methoxy groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
1-Chloro-2,2,2-trimethoxyethane: A related compound with similar functional groups but without the cyclopropane ring.
Uniqueness
(1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane is unique due to the combination of its cyclopropane ring and the 1-chloro-2,2,2-trimethoxyethylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-10-8(11-2,12-3)7(9)6-4-5-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXZMIWIWVXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=C1CC1)Cl)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510753 |
Source


|
| Record name | (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82979-34-8 |
Source


|
| Record name | (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
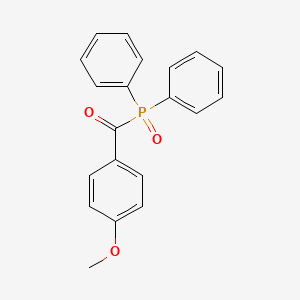
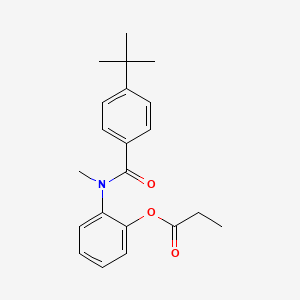
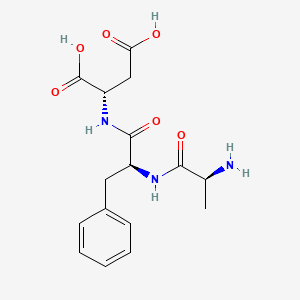
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
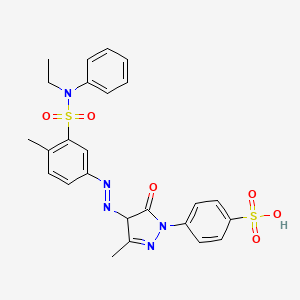
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
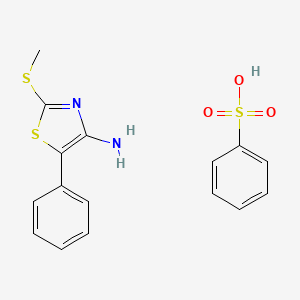
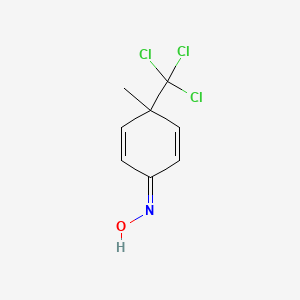
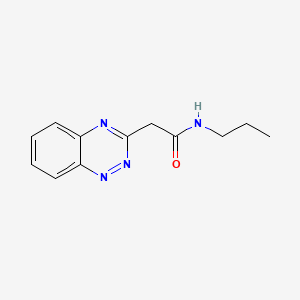
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
